molecular formula C16H13ClF3NS B119329 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 1675-46-3

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Numéro de catalogue: B119329
Numéro CAS: 1675-46-3
Poids moléculaire: 343.8 g/mol
Clé InChI: BZEJZIAESDBOJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine (CAS: 1675-46-3) is a phenothiazine derivative characterized by a 3-chloropropyl chain at the nitrogen atom (position 10) and a trifluoromethyl (-CF₃) substituent at position 2 of the phenothiazine core . This compound serves as a critical precursor or intermediate in synthesizing modified phenothiazines, particularly those with enhanced pharmacological or biochemical properties. Its applications span ligand development, molecular target studies, and structure-activity relationship (SAR) investigations .

Propriétés

IUPAC Name

10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEJZIAESDBOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168297
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-46-3
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Trifluoromethyl-10-(3-chloropropyl)phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1675-46-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TRIFLUOROMETHYL-10-(3-CHLOROPROPYL)PHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YWG952RBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Conditions and Catalysts

In a representative procedure, 2-(trifluoromethyl)phenothiazine is dissolved in toluene or dimethylformamide (DMF) with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The mixture is heated to 80–120°C under alkaline conditions (pH 9–12) maintained by potassium hydroxide or sodium hydride. The alkylating agent (e.g., 3-chloropropyl chloride) is added dropwise, and the reaction proceeds via an SN2 mechanism.

Key Parameters :

  • Temperature : 80–120°C

  • Catalyst : Tetrabutylammonium bromide (0.5–1.0 mol%)

  • Solvent : Toluene or DMF

  • Yield : 70–85%

Condensation Reactions with Chloropropyl Derivatives

Alternative routes employ condensation between pre-formed phenothiazine intermediates and chloropropyl-containing reagents. For example, 2-(trifluoromethyl)phenothiazine reacts with 4-methyl-1-chloropropyl piperazine in toluene under reflux, facilitated by TBAB and potassium hydroxide.

Stepwise Synthesis

  • Condensation :

    • 2-(Trifluoromethyl)phenothiazine (40 kg), KOH (8.4 kg), and TBAB (0.5 kg) in toluene are heated to 110°C.

    • 4-Methyl-1-chloropropyl piperazine (40 kg) in toluene is added over 30–40 minutes.

    • Reflux continues for 5 hours to remove water via azeotropic distillation.

  • Workup :

    • The mixture is cooled, washed with water, and extracted with hydrochloric acid.

    • The aqueous layer is alkalized to pH 11–12 with NaOH, and the product is extracted into toluene.

Data Table 1: Condensation Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature110°CMaximizes SN2 efficiency
TBAB Concentration0.5–1.0 wt%Enhances phase transfer
Reaction Time5–6 hoursEnsures completion

Purification Techniques

Crude this compound often requires purification due to byproducts like unreacted starting materials or oligomers.

Oxalate Salt Formation

The crude product is treated with oxalic acid in water to form the oxalate salt, which precipitates and is filtered. Subsequent alkalization with NaOH converts the salt back to the free base, yielding a purity >95%.

Column Chromatography

Purification via alumina or silica gel chromatography using chloroform as the eluent achieves >99% purity, as demonstrated in analogous phenothiazine syntheses.

Scalability and Industrial Adaptations

The patent CN102690245A outlines a scalable process suitable for industrial production:

  • Reactor Setup : 300 kg toluene, 40 kg 2-(trifluoromethyl)phenothiazine, and 8.4 kg KOH.

  • Alkylation : 40 kg 4-methyl-1-chloropropyl piperazine added over 30–40 minutes.

  • Yield : 51–56 kg of crude product (90–92% purity).

Data Table 2: Industrial-Scale Synthesis Metrics

MetricValue
Batch Size40 kg starting material
Purity Post-Purification95–98%
Cycle Time12–14 hours

Mechanistic Insights and Side Reactions

The alkylation proceeds via deprotonation of the phenothiazine nitrogen, forming a nucleophilic center that attacks the chloropropyl group. Competing side reactions include:

  • Oligomerization : Mitigated by controlled reagent addition and excess alkylating agent.

  • Hydrolysis : Minimized by anhydrous conditions and TBAB catalysis.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Alkylation in TolueneHigh yield (85%), scalableRequires TBAB catalyst
Condensation RouteCompatible with industrial equipmentLonger reaction time (5–6 h)
Chromatography PurificationHigh purity (>99%)Cost-prohibitive for large scale

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 3-chloropropyl group undergoes nucleophilic displacement under alkaline conditions, serving as a key intermediate for synthesizing derivatives with modified side chains.

Key Reaction Example:

Reagents :

  • 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

  • Triphenylphosphine (1.05 eq)

  • Potassium iodide (1.2 eq)

  • Acetonitrile (solvent)

Conditions :

  • Reflux at 85°C for 48 hours .

Outcome :

  • The chloride group is replaced via an SN2 mechanism, yielding a quaternary ammonium derivative.

  • Yield : 32% after purification by precipitation .

Synthetic Pathway from :

StepReactantsConditionsProduct
12-Trifluoromethylphenothiazine + 1-Bromo-3-chloropropaneNaH, DMSO/THF, 24h10-(3-Chloropropyl) intermediate
2Intermediate + Thiol derivatives (e.g., 4-amino-2-mercaptopyrimidine)K₂CO₃, DMF, 80°CFinal coupled derivatives (e.g., compound 23 )

Mechanistic Insight :

  • The chloropropyl group facilitates alkylation of thiols or amines, forming sulfur- or nitrogen-linked derivatives .

  • The trifluoromethyl group enhances metabolic stability and influences electronic interactions in the phenothiazine core .

Structural and Electronic Effects on Reactivity

The trifluoromethyl group at the 2-position directs electrophilic substitutions to the 1- and 3-positions of the phenothiazine ring. Computational docking studies reveal:

  • Hydrogen Bonding : The pyrimidine ring in derivatives forms hydrogen bonds with Lys192 in CB1 receptor models, critical for antagonistic activity .

  • Hydrophobic Interactions : The trifluoromethyl group engages with Val196, Phe200, and Trp356 residues, mimicking rimonabant’s binding mode .

Comparative Reactivity Data

The table below summarizes reaction outcomes for derivatives:

DerivativeSubstituentReaction TypeYield (%)Biological Activity (pKi)
23 4-Amino-2-mercaptopyrimidineThiol coupling687.8 (CB1 antagonism)
47 Extended alkyl chainAlkylation456.9 (Reduced affinity)

Key Findings :

  • Shorter linkers (e.g., amide bonds) improve binding affinity compared to longer alkyl chains .

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

Industrial-Scale Purification Methods

  • Column Chromatography : Neutral aluminum oxide with petroleum ether/EtOAc (20:1) effectively isolates intermediates .

  • Recrystallization : Diethyl ether induces precipitation from dichloromethane solutions .

This compound’s versatility in nucleophilic substitutions and coupling reactions makes it valuable for developing peripherally acting CB1 antagonists and other therapeutic agents. Further optimization of the chloropropyl group’s reactivity could enhance synthetic yields and pharmacological profiles .

Applications De Recherche Scientifique

Antipsychotic Properties

Phenothiazines, including derivatives like 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, are primarily recognized for their use as antipsychotic medications. These compounds interact with various neurotransmitter systems, particularly dopamine receptors, to exert therapeutic effects in conditions such as schizophrenia and bipolar disorder. Research has indicated that modifications to the phenothiazine structure can enhance efficacy and reduce side effects .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of phenothiazine derivatives. In particular, this compound has been investigated for its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The compound's effectiveness as a free radical scavenger was assessed using various cell lines, demonstrating significant potential in reducing reactive oxygen species (ROS) levels .

Study on Antioxidative Properties

A study focused on the antioxidative capabilities of newly synthesized derivatives of phenothiazines, including this compound. The findings indicated that this compound exhibited superior scavenging activity compared to other derivatives tested. The research utilized fluorescence methods to quantify ROS levels in drug-resistant cancer cell lines, establishing a hierarchy of antioxidant effectiveness:

  • MAE-TPR
  • ABu-TPR
  • HEE-FLU
  • This compound .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to predict the reactivity and stability of this compound under various conditions. These studies suggest that the compound could be optimized for better performance as an antioxidant or therapeutic agent by altering specific functional groups within its structure .

Summary of Applications

Application AreaDescription
Antipsychotic Drugs Used in treating schizophrenia and bipolar disorder through dopamine receptor modulation.
Antioxidant Activity Effective in scavenging free radicals; potential use in oxidative stress-related diseases.
Pharmaceutical Development Serves as a lead compound for synthesizing new derivatives with enhanced therapeutic properties.

Mécanisme D'action

The mechanism of action of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels, depending on its specific structure and functional groups.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Phenothiazine Derivatives

Key Observations :

  • Side-chain length (e.g., propyl vs. butyl) and terminal functional groups (e.g., chloropropyl vs. piperazinyl) critically influence solubility, bioavailability, and receptor interactions .
Table 2: Antitumor Activity Against HEp-2 Cells (TCID₅₀)
Compound Name Substituent (Position 2) Side Chain (Position 10) TCID₅₀ (µg/mL) Reference
Target Compound -CF₃ 3-Chloropropyl N/A*
2-Chloro derivative (39) -Cl 3-Chloropropyl 62.5
10-[4-(Phthalimido)butyl]-10H-phenothiazine -H 4-(Phthalimido)butyl 7.8
10-[3-(Phthalimido)propyl]-2-CF₃-10H-phenothiazine -CF₃ 3-(Phthalimido)propyl 11.5

Key Findings :

  • Trifluoromethyl (-CF₃) derivatives generally exhibit higher potency than chloro (-Cl) analogs. For example, 10-[3-(phthalimido)propyl]-2-CF₃-phenothiazine (TCID₅₀ = 11.5 µg/mL) is ~5x more potent than its chloro counterpart (TCID₅₀ = 75.0 µg/mL) .
  • Butyl side chains (e.g., 4-(phthalimido)butyl) often confer better activity than propyl chains, likely due to improved membrane permeability or target engagement .

Pharmacological and Mechanistic Differences

  • Trifluoperazine (10-[3-(4-methylpiperazin-1-yl)propyl]-2-CF₃-phenothiazine): Acts as a dopamine receptor antagonist and peripherally acting CB1 receptor antagonist . Demonstrates hepatoprotective effects by inhibiting acetaminophen-induced reactive nitrogen species .
  • Chlorpromazine Analogs (e.g., 2-Cl-phenothiazines): Primarily used as antipsychotics but show weaker antitumor activity compared to -CF₃ derivatives .
  • Target Compound :
    • Lacks the piperazine moiety of trifluoperazine, limiting direct receptor antagonism but making it a versatile intermediate for further modifications .

Physicochemical and Stability Considerations

  • Chloropropyl side chains may reduce aqueous solubility but improve lipid bilayer interactions .
  • Stability: Phenothiazines with electron-withdrawing groups (e.g., -CF₃) are generally more stable under oxidative conditions than those with -H or -OCH₃ .

Activité Biologique

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a compound belonging to the phenothiazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₂ClF₃N₂S
  • Molecular Weight : 343.79 g/mol
  • CAS Number : 1675-46-3

Biological Activity Overview

Phenothiazines are traditionally recognized for their antipsychotic properties; however, emerging studies suggest that derivatives like this compound may also exhibit other biological activities such as:

  • Anticancer
  • Antimicrobial
  • Antiinflammatory
  • Cannabinoid receptor antagonism

Research indicates that phenothiazine derivatives can interact with various biological targets, including:

  • Cannabinoid Receptors : This compound has been identified as a peripherally acting CB1 receptor antagonist. Studies have shown that modifications to the phenothiazine scaffold can enhance its ability to antagonize CB1 receptors without penetrating the blood-brain barrier (BBB), thus minimizing central nervous system side effects .
  • Anticancer Activity : The compound exhibits potential anticancer properties through mechanisms that may involve the modulation of various signaling pathways and induction of apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that phenothiazine derivatives possess antimicrobial activity against a range of pathogens, making them candidates for further investigation in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CB1 Receptor AntagonismReduces food intake and may aid in obesity management
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
AntiinflammatoryPotential to reduce inflammation in various models

Case Study: Cannabinoid Receptor Antagonism

A study focused on modifying the phenothiazine scaffold to enhance its peripheral activity against CB1 receptors. The synthesized compounds showed significant reductions in food intake in animal models, indicating their potential use in obesity management without CNS side effects .

Case Study: Anticancer Properties

Another investigation evaluated the anticancer effects of this compound on breast cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Q & A

Q. What are the established synthetic routes for 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, and what are their typical yields?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-bromo-3-chloropropane in the presence of sodium hydride (NaH) in a THF/DMSO solvent system. This method achieved a 75% yield under optimized conditions . Key steps include maintaining anhydrous conditions and controlled temperature to minimize side reactions. Purification is typically performed using column chromatography or recrystallization.

Q. How is the structural integrity of this compound verified in synthetic workflows?

Structural confirmation relies on ¹H NMR , ¹³C NMR , and FT-IR spectroscopy . For example, the ¹H NMR spectrum in CDCl₃ displays characteristic signals for the chloropropyl chain (δ ~3.6–3.8 ppm for -CH₂Cl) and aromatic protons (δ ~6.5–7.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 301 (M+1) . Advanced characterization may include single-crystal X-ray diffraction (as applied to structurally similar phenothiazines), though no crystallographic data for this specific compound is reported in the evidence .

Q. What are the primary research applications of this compound in academic settings?

It is used to study structure-activity relationships (SAR) in phenothiazine derivatives, particularly focusing on the impact of the chloropropyl and trifluoromethyl groups on receptor binding . It also serves as a precursor for synthesizing analogs with potential pharmacological activity, such as CB1 receptor antagonists for obesity research or calmodulin inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for phenothiazine derivatives?

Discrepancies in yields (e.g., 75% vs. 6.9% in similar syntheses ) often arise from variations in reaction conditions. Key factors include:

  • Catalyst loading : Optimizing palladium/copper ratios in cross-coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
  • Purification methods : Gel permeation chromatography vs. standard column chromatography . Systematic Design of Experiments (DoE) approaches are recommended to identify critical parameters .

Q. What methodologies are employed to investigate the pharmacological mechanisms of this compound?

  • In vitro assays : Competitive binding studies using dopamine D2 or calmodulin targets, with IC₅₀ values derived from radioligand displacement assays .
  • Molecular docking : Computational modeling to predict interactions with receptors like CB1, leveraging software such as AutoDock Vina .
  • Functional assays : Measurement of intracellular calcium flux or cAMP levels to assess downstream signaling effects .

Q. How does the chloropropyl substituent influence the compound’s pharmacokinetic properties?

The chloropropyl chain enhances lipophilicity , increasing membrane permeability (logP ~3.5 predicted). However, it may reduce aqueous solubility, necessitating formulation strategies like micellar encapsulation. Metabolic stability studies (e.g., liver microsome assays) are critical to evaluate susceptibility to oxidative dechlorination .

Data Analysis & Optimization

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

  • HPLC-MS : To identify byproducts such as dechlorinated derivatives or unreacted precursors.
  • Elemental analysis : Verify stoichiometric ratios of chlorine and fluorine .
  • Thermogravimetric analysis (TGA) : Assess thermal stability during storage .

Q. How can researchers optimize reaction conditions to improve scalability?

  • Flow chemistry : Continuous synthesis to enhance mixing and heat transfer.
  • Microwave-assisted synthesis : Reduces reaction times for steps involving palladium catalysts .
  • Green chemistry principles : Substitute DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Structural & Mechanistic Insights

Q. What role does the trifluoromethyl group play in receptor binding?

The -CF₃ group enhances electron-withdrawing effects , stabilizing charge-transfer interactions with aromatic residues in receptor binding pockets (e.g., tyrosine in dopamine receptors). This group also improves metabolic stability by resisting oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.